5-Chloro-N,N-dimethylpyridine-2-carboxamide
Overview
Description
5-Chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position of the pyridine ring and a carboxamide group at the 2nd position, with two methyl groups attached to the nitrogen atom of the carboxamide. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the chlorination of 2-pyridinecarboxamide, followed by N,N-dimethylation. The reaction typically proceeds as follows:
Chlorination: 2-Pyridinecarboxamide is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 5th position of the pyridine ring.
N,N-Dimethylation: The resulting 5-chloro-2-pyridinecarboxamide is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of a base like potassium phosphate (K₃PO₄).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethylpyridine-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pyridinecarboxamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.
N,N-Dimethyl-2-pyridinecarboxamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
5-Chloro-N-methylpyridine-2-carboxamide:
Uniqueness
5-Chloro-N,N-dimethylpyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the N,N-dimethyl groups. These structural features contribute to its distinct chemical reactivity and potential applications in various fields. The combination of these functional groups can enhance its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-chloro-N,N-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHXMINPPKXNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728995 | |
Record name | 5-Chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-34-3 | |
Record name | 5-Chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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